N-(4-{[4-(trifluoromethoxy)benzyl]amino}phenyl)acetamide
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Overview
Description
N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. It is used in various scientific research fields due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethoxy)benzylamine with 4-acetamidobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.
N-Methyl-4-(trifluoromethoxy)aniline: Another compound with a trifluoromethoxy group, used in different chemical contexts.
Uniqueness
N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15F3N2O2 |
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Molecular Weight |
324.30 g/mol |
IUPAC Name |
N-[4-[[4-(trifluoromethoxy)phenyl]methylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-11(22)21-14-6-4-13(5-7-14)20-10-12-2-8-15(9-3-12)23-16(17,18)19/h2-9,20H,10H2,1H3,(H,21,22) |
InChI Key |
QDJMNZVODBOEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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